6-chloro-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

Description

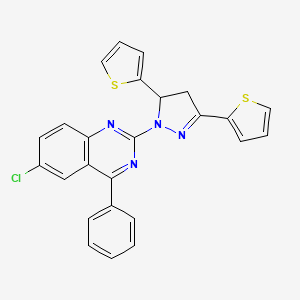

The compound 6-chloro-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline features a quinazoline core substituted at position 6 with a chlorine atom, at position 4 with a phenyl group, and at position 2 with a 4,5-dihydro-1H-pyrazole ring bearing two thiophen-2-yl groups. Quinazoline derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The dihydro-pyrazole moiety enhances structural rigidity, while the thiophene substituents contribute electron-rich aromatic systems that may improve binding to biological targets.

Properties

IUPAC Name |

6-chloro-2-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17ClN4S2/c26-17-10-11-19-18(14-17)24(16-6-2-1-3-7-16)28-25(27-19)30-21(23-9-5-13-32-23)15-20(29-30)22-8-4-12-31-22/h1-14,21H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPFFTQBHJBUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17ClN4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure combining quinazoline and pyrazole moieties with thiophene substituents. Its molecular formula is , indicating the presence of chlorine, nitrogen, and sulfur atoms which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in tumor progression and viral replication.

- Anti-inflammatory Effects : Quinazoline derivatives are known for their anti-inflammatory properties, potentially reducing cytokine production in inflammatory pathways.

- Antiviral Activity : Some studies suggest that compounds with similar structures exhibit antiviral effects against various pathogens.

Biological Activity Overview

Case Studies and Research Findings

- Anticancer Studies :

- Anti-inflammatory Activity :

- Antiviral Properties :

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The target compound’s quinazoline core distinguishes it from analogs with thiazole (e.g., compounds in –6) or quinoline (e.g., ) backbones. Quinazoline’s electron-deficient nature facilitates interactions with enzymes like tyrosine kinases, whereas thiazole-based compounds (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)-dihydropyrazol-1-yl)thiazole) prioritize planar conformations for antimicrobial activity .

Table 1: Core Structure and Key Substituents

Substituent Effects

- Thiophene vs. Other Heterocycles : Thiophene’s sulfur atom and π-electron density contrast with furan or methoxyphenyl groups (e.g., ), possibly influencing redox activity or target binding .

- Dihydro-pyrazole Conformation : The dihydro-pyrazole ring in the target compound introduces partial planarity, similar to isostructural thiazole derivatives (), which may stabilize intermolecular interactions in therapeutic applications .

Pharmacological Activities

- Anticancer Potential: Thiazole-based hybrids like 2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-dihydropyrazol-1-yl)-4-(4-fluorophenyl)thiazole (16b) exhibit superior cytotoxicity against HepG2 cells compared to cisplatin . The target compound’s thiophene-rich structure may similarly disrupt cancer cell proliferation.

- Antimicrobial Activity : Compounds such as 2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-dihydropyrazol-1-yl)-4-phenylthiazole show efficacy against Candida albicans and Staphylococcus aureus , suggesting the target compound’s thiophene substituents could confer broad-spectrum antimicrobial properties.

Key Research Findings and Gaps

- Structural Optimization : Substituting the quinazoline core with thiazole () or benzoxazole () alters electronic properties, warranting comparative bioassays.

- Unanswered Questions: The role of the dihydro-pyrazole ring’s conformation (planar vs. non-planar) in target binding requires molecular docking studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.